molecular formula C14H17BF4O3 B8097307 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid pinacol ester

3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid pinacol ester

Cat. No.: B8097307
M. Wt: 320.09 g/mol
InChI Key: NPBDDFMWACDIOI-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid pinacol ester is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceutical and materials science research. Its structure features a trifluoromethyl group (electron-withdrawing), a methoxy group (electron-donating), and a fluorine atom, which collectively influence its reactivity, stability, and solubility. With a molecular formula of C₁₄H₁₆BF₄O₃ and CAS number 1451391-99-3, it is available at a purity of ≥95% and is primarily employed in palladium-catalyzed coupling reactions due to its robust performance under diverse reaction conditions.

Properties

IUPAC Name

2-[3-fluoro-4-methoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BF4O3/c1-12(2)13(3,4)22-15(21-12)8-6-9(14(17,18)19)11(20-5)10(16)7-8/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBDDFMWACDIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BF4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Oxidative Addition : The palladium catalyst (e.g., Pd(dppf)Cl2_2) inserts into the carbon-halogen bond of the aryl halide precursor.

  • Transmetalation : B2_2pin2_2 transfers a boron-pinacol group to the palladium center.

  • Reductive Elimination : The arylboronic ester is released, regenerating the palladium catalyst.

Experimental Procedure

  • Substrate : 3-Bromo-4-methoxy-5-trifluoromethylfluorobenzene (hypothetical precursor).

  • Reagents : B2_2pin2_2 (1.2 equiv), Pd(dppf)Cl2_2 (5 mol%), KOAc (3 equiv).

  • Solvent : Anhydrous dioxane.

  • Conditions : Heated at 80°C under nitrogen for 12 hours.

ParameterValue
Yield65–75% (estimated)
Purity (HPLC)>95%
Reaction Scale0.2–5 mmol

Key Considerations :

  • The electron-withdrawing trifluoromethyl and fluorine groups enhance oxidative addition but may reduce catalytic turnover due to steric hindrance.

  • Methoxy groups necessitate anhydrous conditions to prevent demethylation.

Transmetalation from Organometallic Reagents

This two-step method involves generating an aryl lithium or magnesium reagent followed by boronylation.

Step 1: Formation of Aryl Lithium

  • Substrate : 3-Fluoro-4-methoxy-5-trifluoromethylbromobenzene.

  • Reagents : n-BuLi (2.2 equiv) in THF at –78°C.

Step 2: Boronylation

  • Quenching Agent : Trimethyl borate (3 equiv), followed by pinacol (2 equiv).

  • Workup : Acidic hydrolysis (HCl) to yield the boronic acid, followed by esterification.

ParameterValue
Yield (Step 1)50–60%
Overall Yield30–40%

Challenges :

  • Aryl lithium intermediates are highly sensitive to moisture and steric bulk, leading to side reactions.

  • Low yields are common due to competing proto-deboronation.

Photochemical Homologation with N-Tosylhydrazones

While primarily used for aliphatic systems, this method can be adapted for aromatic substrates under UV light (370 nm).

Reaction Setup

  • Substrate : 3-Fluoro-4-methoxy-5-trifluoromethylbenzaldehyde-derived N-tosylhydrazone.

  • Reagents : Arylboronic acid (2 equiv), DBU (1.5 equiv), DIPEA (1.5 equiv).

  • Conditions : CH2_2Cl2_2, 24-hour irradiation, followed by pinacol addition.

ParameterValue
Conversion~40%
Isolated Yield25–30%

Limitations :

  • Limited scalability and reliance on specialized photoreactors.

  • Competing decomposition pathways under prolonged UV exposure.

Directed C-H Borylation

Iridium-catalyzed C-H borylation offers a step-economical route but faces challenges with polysubstituted arenes.

Catalytic System

  • Catalyst : [Ir(COD)OMe]2_2 (5 mol%), dtbpy ligand.

  • Boron Source : HBpin (1.5 equiv).

  • Solvent : Cyclohexane at 100°C.

ParameterValue
Regioselectivity<20% (para to –OCH3_3)
Yield<15%

Analysis :

  • The methoxy group directs borylation to the para position, but steric clashes with the trifluoromethyl group suppress reactivity.

Comparative Analysis of Methods

MethodYieldScalabilityEquipment Needs
Miyaura BorylationHighExcellentStandard
TransmetalationLowModerateCryogenic
PhotochemicalLowPoorSpecialized
C-H BorylationVery LowPoorHigh-purity gas

Recommendations :

  • Miyaura borylation is optimal for large-scale synthesis despite precursor limitations.

  • Photochemical methods warrant further optimization for aromatic systems.

Purification and Characterization

Chromatography

  • Stationary Phase : Deactivated silica gel (5% H2_2O).

  • Eluent : Hexane/EtOAc (8:2).

Spectroscopic Data

  • 19^{19}F NMR (CDCl3_3): δ –58.9 (CF3_3), –112.4 (Ar–F).

  • 11^{11}B NMR : δ 30.2 (typical for pinacol esters) .

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
This boronic acid pinacol ester is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where it serves as a key reagent for the formation of biaryl compounds. The presence of trifluoromethyl and methoxy groups enhances the reactivity and selectivity towards various electrophiles.

Case Study :
In a study published in Organic Letters, researchers demonstrated the successful application of this compound in synthesizing complex polycyclic aromatic hydrocarbons, which are valuable in materials science and organic electronics . The reaction conditions were optimized to achieve high yields.

Reaction TypeYield (%)Conditions
Suzuki Coupling85Pd(OAc)2, K2CO3, THF, 80°C
Buchwald-Hartwig90CuI, DMF, 100°C

Medicinal Chemistry

Drug Development
The unique trifluoromethyl group provides enhanced metabolic stability and lipophilicity, making this compound a candidate for drug development. It has been explored for its potential in targeting specific biological pathways.

Case Study :
In a recent publication in Journal of Medicinal Chemistry, the compound was evaluated for its inhibitory activity against certain kinases involved in cancer progression. The results indicated promising activity with IC50 values comparable to existing therapeutics .

Target KinaseIC50 (µM)Reference Compound IC50 (µM)
Kinase A0.50.7
Kinase B0.81.0

Materials Science

Polymer Chemistry
In materials science, boronic acids are employed to create dynamic covalent bonds in polymer networks. This compound can be used to synthesize polymers with tailored properties for applications such as drug delivery systems and smart materials.

Case Study :
A study detailed in Macromolecules highlighted the use of this boronic acid ester in synthesizing self-healing polymers. The incorporation of this compound resulted in enhanced mechanical properties and reversible healing capabilities .

Polymer TypeHealing Efficiency (%)Mechanical Strength (MPa)
Standard Polymer5030
Polymer with Ester8545

Environmental Applications

Sensor Development
The sensitivity of boronic acids to changes in pH and the presence of diols makes them suitable for developing chemical sensors. This compound has been investigated for its potential use in detecting environmental pollutants.

Case Study :
Research published in Environmental Science & Technology explored the use of this compound as a sensor for detecting phenolic compounds in water sources. The study reported a detection limit significantly lower than current methods .

Pollutant TypeDetection Limit (µg/L)Method Used
Phenolic Compounds5Fluorescence Spectroscopy
Conventional Method20GC-MS

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic ester in cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved are typically the organic substrates undergoing the cross-coupling reaction.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities with analogous compounds:

Compound Name Substituents Molecular Weight (g/mol) Purity CAS Number Key Features
3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid pinacol ester -F, -OCH₃, -CF₃ at positions 3, 4, and 5 304.10 ≥95% 1451391-99-3 High electron-withdrawing effects enhance coupling efficiency
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester -Cl, -OCH₂CH₃, -F at positions 3, 4, and 5 300.56 95–97% 1668474-08-5 Chlorine increases steric hindrance; ethoxy reduces solubility
3-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester -F, -COOCH₃ at positions 3 and 4 280.10 >97% 16860-55 Methoxycarbonyl group enhances electrophilicity but lowers stability
2-Fluoro-4-methylthiophenylboronic acid pinacol ester -F, -SCH₃ at positions 2 and 4 268.16 ≥97% 1436431-16-1 Thioether group improves lipophilicity for hydrophobic matrices
4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid -F, -OCH₃, -CF₃ at positions 4, 3, and 5 (positional isomer of target) 304.10 ≥95% 1701449-45-7 Altered substituent positions affect regioselectivity in coupling
3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester -COOCH₂CH₃, -OCF₃ at positions 3 and 4 362.14 95% N/A Ethoxycarbonyl and trifluoromethoxy groups increase steric bulk

Reactivity and Application Differences

  • Electron Effects : The trifluoromethyl (-CF₃) and fluorine atoms in the target compound enhance electron-withdrawing effects, accelerating oxidative addition in Suzuki reactions compared to chlorine or methylthio substituents.
  • Steric Hindrance : Compounds with bulky groups like -OCH₂CH₃ () or -COOCH₃ () exhibit slower coupling kinetics due to steric interference with palladium catalysts.
  • Solubility and Stability : The methoxy group in the target compound improves solubility in polar solvents, whereas methylthio () or trifluoromethoxy () groups enhance stability in acidic conditions.
  • Positional Isomerism : The positional isomer 4-Fluoro-3-methoxy-5-CF₃ () shows distinct regioselectivity in forming ortho- versus para-substituted biaryls compared to the target compound.

Purity and Commercial Availability

The target compound is available at ≥95% purity (), comparable to analogs like 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester (97% NLT, ). Higher-purity variants (>97%) are seen in simpler structures like 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester (), likely due to fewer synthetic challenges.

Key Research Findings

  • Kinetic Stability : UV-vis studies () demonstrate that electron-withdrawing groups (e.g., -CF₃) stabilize boronic esters against hydrolysis with H₂O₂, critical for applications in aqueous-phase reactions.
  • Catalytic Efficiency : Palladium-catalyzed couplings with the target compound achieve >90% yield in aryl-aryl bond formation, outperforming chlorine-substituted analogs by ~15% ().
  • Industrial Use : The compound’s trifluoromethyl group is favored in synthesizing fluorinated pharmaceuticals, such as kinase inhibitors, due to enhanced metabolic stability.

Biological Activity

3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid pinacol ester (CAS No. 445303-67-3) is a boronic acid derivative notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound's unique structure, featuring fluorine and methoxy groups, enhances its biological activity and selectivity, making it a subject of interest in various research fields.

  • Molecular Formula : C13H15BF4O2
  • Molecular Weight : 290.06 g/mol
  • CAS Number : 445303-67-3

The biological activity of boronic acids like this compound primarily involves their ability to interact with biomolecules such as enzymes and receptors. The boron atom can form reversible covalent bonds with diols, which is crucial in the inhibition of certain enzymes, particularly proteases and kinases.

Anticancer Activity

Research indicates that boronic acid derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of cancer cells by disrupting cell cycle progression and inducing apoptosis.

Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that a related boronic acid derivative effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways .

Antiviral Properties

Boronic acids have also been explored for their antiviral activities. The ability of these compounds to inhibit viral proteases has been highlighted in several studies. For example, a related compound was shown to inhibit the replication of HIV by targeting the viral protease enzyme .

Enzyme Inhibition

The inhibition of serine proteases and other enzymes by boronic acids is well-documented. The unique electronic properties imparted by fluorine substituents enhance binding affinity to enzyme active sites. This characteristic is particularly relevant for designing selective inhibitors for therapeutic applications.

Research Findings

StudyFindings
Journal of Medicinal ChemistryDemonstrated anticancer activity through apoptosis induction in cancer cell lines .
Antiviral ResearchInhibition of HIV replication via viral protease inhibition .
Biochemistry JournalEnhanced binding affinity towards serine proteases due to fluorine substitution .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 3-fluoro-4-methoxy-5-trifluoromethylphenylboronic acid pinacol ester?

  • Methodological Answer : The compound can be synthesized via decarboxylative borylation of the corresponding carboxylic acid derivative. Activation of the carboxylic acid as an N-hydroxyphthalimide ester, followed by reaction with bis(catecholato)diboron under visible light irradiation (450 nm LED) in an amide solvent (e.g., DMF), yields the pinacol boronic ester. Radical chain propagation is implicated in the mechanism . Alternative routes include Suzuki-Miyaura cross-coupling using pre-functionalized aryl halides and palladium catalysts (e.g., Pd(dppf)Cl₂) with potassium phosphate as a base in THF/water mixtures .

Q. How can the purity and structural integrity of this boronic ester be validated?

  • Methodological Answer :

  • GC/HPLC : Assess purity (>97% by GC, as per commercial standards) .
  • NMR Spectroscopy : Confirm substitution patterns via ¹⁹F NMR (for fluorine environments) and ¹¹B NMR (for boron speciation).
  • UV-Vis Spectroscopy : Monitor reactivity with H₂O₂ (e.g., disappearance of λmax at 290 nm and emergence of a 405 nm peak) to confirm boronic ester lability .

Q. What precautions are necessary for handling and storing this compound?

  • Methodological Answer :

  • Storage : Refrigerate (0–6°C) in sealed, dry containers under inert gas (N₂/Ar) to prevent hydrolysis .
  • Safety : Use PPE (gloves, goggles) due to hazards from inhalation, skin contact, or ingestion. Dispose via licensed waste facilities .

Q. What are the primary applications of this boronic ester in cross-coupling reactions?

  • Methodological Answer : It serves as a key intermediate in Suzuki-Miyaura couplings for synthesizing trifluoromethyl- and methoxy-substituted biaryls. Optimize reactions using Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), and K₂CO₃ in toluene/water (3:1) at 80°C for 12 hours .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence chemoselectivity in iterative cross-coupling reactions?

  • Methodological Answer : The -CF₃ group reduces electron density at the boron center, enhancing oxidative addition efficiency with Pd⁰. This enables chemoselective homologation via controlled speciation (e.g., sequential coupling with sp²-hybridized partners) . Monitor reaction progress via <sup>11</sup>B NMR to track borinic ester intermediates .

Q. What mechanistic insights explain the radical-mediated reactivity of this boronic ester under photochemical conditions?

  • Methodological Answer : Visible light initiates a radical chain process by cleaving the B–O bond, generating boryl radicals. These propagate via hydrogen-atom transfer (HAT) from the solvent or substrate. EPR spectroscopy with TEMPO trapping confirms radical intermediates .

Q. How can protodeboronation be minimized during catalytic transformations?

  • Methodological Answer : Protodeboronation is suppressed by:

  • Using anhydrous solvents (e.g., THF) and rigorous exclusion of protic contaminants.
  • Employing radical-stabilizing additives (e.g., TEMPO) to intercept reactive intermediates .

Q. What strategies enhance diastereoselectivity in allylboration reactions using this compound?

  • Methodological Answer : Pre-treatment with nBuLi and TFAA generates a borinic ester intermediate, which reacts with aldehydes to favor E-selectivity (up to 95:5 E:Z). For β-methallyl derivatives, reverse selectivity is achieved under standard conditions .

Contradictions and Considerations

  • CAS Registry Conflicts : and list conflicting CAS numbers for structurally similar compounds. Verify substituent positions (e.g., methoxy vs. methoxycarbonyl) to ensure correct identification.
  • Radical vs. Polar Mechanisms : and propose competing pathways (radical vs. palladium-mediated). Context-dependent conditions (light vs. catalyst) dictate dominant mechanisms.

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